molecular formula C22H25N3O3S B2791919 ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 920428-13-3

ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2791919
CAS No.: 920428-13-3
M. Wt: 411.52
InChI Key: SGNCHUDNHMEJMI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-5-28-21(27)25-11-10-16-17(12-23)20(29-18(16)13-25)24-19(26)14-6-8-15(9-7-14)22(2,3)4/h6-9H,5,10-11,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNCHUDNHMEJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that incorporate various chemical reactions. While specific methods for synthesizing this compound are not extensively documented in the available literature, related compounds have been synthesized using techniques such as:

  • Condensation Reactions : Combining appropriate amines with cyano derivatives.
  • Cyclization : Utilizing thieno-pyridine frameworks which are known to exhibit diverse biological activities.

Anticancer Properties

Research has indicated that compounds containing the thieno[2,3-c]pyridine moiety exhibit promising anticancer activity. For instance, derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine have shown potent inhibition of cancer cell growth with IC50 values ranging from 1.1 to 440 nM against various cancer cell lines including HeLa and L1210 cells .

Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa1.1
Compound BL12102.8
Ethyl derivativeCEM>20 (inactive)

These findings suggest that the presence of specific substituents on the thieno-pyridine structure enhances biological activity.

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Tubulin Polymerization : Compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics which is crucial for cell division .
  • Selective Cytotoxicity : Studies show that certain derivatives do not significantly affect normal human cells while effectively targeting cancer cells, indicating a selective killing property .

Case Studies

Recent studies have evaluated the biological activity of related compounds and their structural analogs:

  • Study on Antitubulin Agents : A series of thieno[2,3-c]pyridine derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The most effective compounds demonstrated low micromolar IC50 values against various cancer cell lines .
  • Cytotoxicity Evaluation : In vitro tests revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during amidation to prevent side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and solubility .
  • Catalysis : Employ coupling agents like HATU or EDCI for efficient amide bond formation .

Q. Data Contradiction Example :

SubstituentIC₅₀ (EGFR)Solubility (mg/mL)
4-methoxy5.2 µM0.8
4-tert-butyl2.5 µM0.2

While tert-butyl improves potency, poor solubility may limit bioavailability. Mitigate via prodrug strategies .

Advanced: What strategies optimize yield in multi-step synthesis?

Methodological Answer:

  • Stepwise Optimization :
    • Cyclization : Increase yield from 65% to 80% by switching from THF to DMF .
    • Amidation : Use Schlenk techniques to exclude moisture, reducing hydrolysis side products .
  • Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation steps .
  • Workflow Integration : Adopt high-throughput robotics for parallel condition testing (e.g., solvent/catalyst matrices) .

Q. Troubleshooting Guide :

IssueSolution
Low cyclization yieldIncrease temperature to 110°C and use microwave-assisted synthesis .
Ester hydrolysisAdd molecular sieves to absorb water during esterification .

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